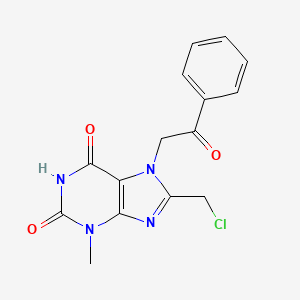

8-(chloromethyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Description

8-(chloromethyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a chloromethyl group, a methyl group, and a phenylethyl group attached to a purine ring The purine ring is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring

Properties

IUPAC Name |

8-(chloromethyl)-3-methyl-7-phenacylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O3/c1-19-13-12(14(22)18-15(19)23)20(11(7-16)17-13)8-10(21)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFIKFKCJDRKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Methodology

Starting Materials and Precursor Preparation

The synthesis begins with 8-(hydroxymethyl)-3-methyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione (Compound II), prepared via prior methods involving alkylation of the purine core. This precursor features a hydroxymethyl group at position 8 and a phenacyl substituent at position 7, critical for subsequent functionalization.

Chlorination Reaction

The chlorination of Compound II is achieved using thionyl chloride (SOCl₂) under reflux conditions:

- Reaction Setup : A mixture of 0.01 mol Compound II and 100 mL SOCl₂ is heated at 85–90°C for 6 hours.

- Workup : Excess SOCl₂ is removed via vacuum distillation, and the residue is washed with diethyl ether to yield 8-(chloromethyl)-3-methyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione (Compound IV) as a crystalline solid.

Table 1: Analytical Data for Compound IV

| Property | Value |

|---|---|

| Melting Point | 255–257°C |

| Molecular Formula | C₁₅H₁₃ClN₄O₃ |

| Yield | 72% |

| Elemental Analysis (%) | C: 54.10, H: 3.93, N: 16.82 |

Reaction Mechanism and Optimization

Mechanistic Pathway

The chlorination proceeds via nucleophilic substitution at the hydroxymethyl group:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Optimization of Reaction Conditions

Temperature and Time Dependence

Comparative Analysis with Alternative Methods

Challenges and Limitations

- Moisture Sensitivity : SOCl₂ is highly moisture-sensitive, necessitating anhydrous conditions.

- Side Reactions : Prolonged heating may lead to decomposition of the phenacyl group, necessitating strict temperature control.

Chemical Reactions Analysis

8-(chloromethyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted purine derivatives.

Scientific Research Applications

8-(chloromethyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 8-(chloromethyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

8-(chloromethyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as:

8-(bromomethyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione: This compound has a bromomethyl group instead of a chloromethyl group, which can lead to differences in reactivity and biological activity.

8-(chloromethyl)-3-methyl-7-(2-oxo-2-ethyl)-1H-purine-2,6(3H,7H)-dione:

8-(chloromethyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-trione: This compound has an additional keto group, which can influence its reactivity and stability.

Biological Activity

The compound 8-(chloromethyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione , also known as a derivative of purine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.74 g/mol. The structure features a purine core with a chloromethyl group at the 8-position and a phenylethyl side chain at the 7-position, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Alkylation : Using chloromethyl derivatives to introduce the chloromethyl group.

- Nucleophilic Substitution : Employing various nucleophiles to modify the purine scaffold.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

- HeLa Cells : Exhibited an IC50 value of approximately 1.5 µM.

- A375 Melanoma Cells : Demonstrated potent antiproliferative effects with an IC50 value of around 0.9 µM.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Kinases : It has been reported to inhibit cyclin-dependent kinases (CDK) involved in cell cycle regulation, leading to cell cycle arrest.

- Induction of Apoptosis : The compound may activate apoptotic pathways, resulting in programmed cell death in cancer cells.

Table of Biological Activities

| Activity Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiproliferative | HeLa | 1.5 | |

| Antiproliferative | A375 | 0.9 | |

| Kinase Inhibition | CDK2 | 0.36 | |

| Kinase Inhibition | CDK9 | 1.8 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Tumor Xenografts : In vivo studies using mouse models showed that treatment with this compound significantly reduced tumor growth rates in established xenografts.

- Mechanistic Studies : Investigations into its interaction with specific molecular targets revealed that it binds effectively to ATP-binding sites on kinases, inhibiting their activity.

Q & A

Q. Table 1: Synthesis Conditions for Analogous Purine Derivatives

| Precursor | Solvent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 8-chloro-1,3-dimethyl- | DMF | K₂CO₃ | 60°C | 98% | |

| 7-(2-chloroethyl) | DCM | Na₂CO₃ | RT | 83% |

[Basic] Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Critical for confirming substitution patterns (e.g., chloromethyl at C8, phenylethyl at C7). Use deuterated chloroform (CDCl₃) or DMSO-d₆ for solubility .

- FTIR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and C-Cl (740–750 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve bond angles and stereochemistry for crystalline derivatives .

[Advanced] How can reaction conditions be optimized to minimize side products during alkylation?

- Solvent Selection : Use DMF for high dielectric constant to stabilize transition states, but switch to DCM if hydrolysis is observed .

- Catalyst Loading : Incremental addition of K₂CO₃ (1.2–1.5 equiv) to prevent base-induced degradation .

- Temperature Gradients : Start at 0°C for chloromethylation, then gradually warm to 60°C for phenylethyl group incorporation .

- Inert Atmosphere : Conduct reactions under nitrogen to avoid oxidation of sensitive intermediates .

[Advanced] How should researchers address conflicting reports on this compound’s biological activity?

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for adenosine receptor studies) and control for ATP interference .

- Orthogonal Validation : Pair enzymatic inhibition assays (e.g., luciferase-based) with SPR binding studies to confirm target engagement .

- Dose-Response Curves : Test across a broad concentration range (nM–µM) to identify off-target effects at higher doses .

Q. Table 2: Reported Biological Activities of Structural Analogs

| Compound | Target | IC₅₀ | Reference |

|---|---|---|---|

| 8-(1-Chloroethyl)-3-ethyl-7-methyl- | Adenosine A₁ Receptor | 12 nM | |

| 8-Chloro-1,3-dimethyl-7-(3-methylbenzyl)- | ALDH1A1 | 0.8 µM |

[Advanced] What strategies enhance the compound’s pharmacokinetic properties for in vivo studies?

- Solubility Modifications : Introduce hydrophilic groups (e.g., morpholine or piperazine) at the C8 position via nucleophilic substitution .

- Metabolic Stability : Replace chloromethyl with fluoromethyl to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the 2-oxo group as an ester for improved oral bioavailability .

[Advanced] How does the chloromethyl substituent influence reactivity compared to bromo or iodo analogs?

- Electrophilicity : Chloromethyl exhibits moderate reactivity, enabling controlled alkylation without excessive byproducts (vs. more reactive bromo analogs) .

- Nucleophilic Displacement : Chlorine’s smaller size allows better steric access for nucleophiles (e.g., amines) in SN2 reactions .

- Stability : Chloromethyl derivatives are less prone to hydrolysis than iodo analogs under physiological pH .

[Basic] What analytical methods ensure compound purity for pharmacological testing?

- HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) gradient; monitor at 254 nm .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

- TLC : Use silica plates (ethyl acetate:hexane, 1:1) to verify absence of starting materials .

[Advanced] What computational tools predict this compound’s interaction with biological targets?

- Molecular Docking (AutoDock Vina) : Model binding to adenosine receptors using PDB structures (e.g., 5G53) .

- MD Simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess binding stability .

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.